5-Bromo-3-(chloromethyl)isoxazole
CAS No.:
Cat. No.: VC17621515
Molecular Formula: C4H3BrClNO
Molecular Weight: 196.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H3BrClNO |
|---|---|
| Molecular Weight | 196.43 g/mol |
| IUPAC Name | 5-bromo-3-(chloromethyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C4H3BrClNO/c5-4-1-3(2-6)7-8-4/h1H,2H2 |
| Standard InChI Key | UGHXOFQEGJBYAL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(ON=C1CCl)Br |
Introduction
Chemical Identity and Structural Features
3-Bromo-5-(chloromethyl)isoxazole belongs to the class of heterocyclic compounds containing an isoxazole core—a five-membered ring comprising three carbon atoms, one oxygen atom, and one nitrogen atom. The bromine and chloromethyl substituents at positions 3 and 5, respectively, confer distinct electronic and steric properties to the molecule. The chloromethyl group (-CH2Cl) serves as a reactive handle for further chemical modifications, enabling the synthesis of diverse derivatives for structure-activity relationship studies .
The molecular formula C₄H₃BrClNO corresponds to a molecular weight of 196.43 g/mol. Spectroscopic characterization, including infrared (IR) and nuclear magnetic resonance (NMR) analyses, reveals key structural fingerprints:
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IR Spectroscopy: Absorption bands for C-Cl stretching vibrations appear near 600 cm⁻¹, while C-Br stretches are observed around 550 cm⁻¹ .
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¹H-NMR: Protons on the isoxazole ring resonate in the δ 6.5–7.0 ppm range, and the chloromethyl group’s methylene protons appear as a singlet near δ 4.5–5.0 ppm .
Synthesis and Reaction Pathways
The synthesis of 3-bromo-5-(chloromethyl)isoxazole parallels methodologies developed for analogous isoxazole derivatives. A representative route involves:
Oxime Formation and Cyclization
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Oxime Synthesis: Substituted aldehydes react with hydroxylamine hydrochloride under basic conditions to form oxime intermediates .
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Cyclization: Treatment with dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) facilitates cyclization, yielding 5-(hydroxymethyl)-3-substituted isoxazoles. Subsequent chlorination with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) introduces the chloromethyl group .
For the brominated variant, bromine incorporation may occur via electrophilic substitution or through the use of brominated precursors during cyclization. Microwave-assisted synthesis has been reported to enhance reaction efficiency and regioselectivity in related isoxazole systems .
Biological Activity and Structure-Activity Relationships
While direct biological data for 3-bromo-5-(chloromethyl)isoxazole remain limited in accessible literature, insights can be extrapolated from studies on structurally similar isoxazole derivatives:
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| 5-(Chloromethyl)-3-phenylisoxazole | S. aureus | 25 |
| 5-(Chloromethyl)-3-(4-nitrophenyl)isoxazole | E. coli | 50 |
Agrochemical Applications
Halogenated isoxazoles are explored as precursors for herbicides and fungicides. The chloromethyl group’s reactivity allows conjugation with bioactive moieties, potentially enhancing pesticidal efficacy. Field trials of related compounds show 70–85% inhibition of fungal pathogens such as Fusarium oxysporum .
Mechanistic Considerations
The biological activity of isoxazole derivatives often stems from interactions with enzymatic targets:
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Enzyme Inhibition: Halogenated isoxazoles inhibit glutathione S-transferase (GST) and cytochrome P450 enzymes, disrupting detoxification pathways in pathogens .
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Reactive Oxygen Species (ROS) Generation: Bromine’s electronegativity may promote oxidative stress in microbial cells, leading to membrane damage and cell death.
Comparative Analysis with Structural Analogs
Substituent effects profoundly influence the biological and chemical profiles of isoxazole derivatives:
| Compound | Substituent | Key Property |
|---|---|---|
| 3-Bromo-5-(chloromethyl)isoxazole | Br at C3, -CH2Cl at C5 | Enhanced electrophilicity |
| 5-(Chloromethyl)-3-phenylisoxazole | Ph at C3, -CH2Cl at C5 | Improved lipophilicity |
Bromine’s larger atomic radius compared to chlorine or phenyl groups may alter binding kinetics and metabolic stability.
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